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Compound of Interest

Compound Name: Aminophosphine

Cat. No.: B1255530 Get Quote

An in-depth exploration of the structural and electronic properties of aminophosphines,

tailored for researchers, scientists, and professionals in drug development.

Aminophosphines, a versatile class of organophosphorus compounds, have garnered

significant attention for their applications in catalysis, coordination chemistry, and materials

science.[1] Their unique structural and electronic characteristics, arising from the direct bond

between phosphorus and nitrogen atoms, allow for fine-tuning of their steric and electronic

properties. This guide provides a comprehensive overview of the theoretical studies on

aminophosphine structures, detailing computational methodologies, summarizing key

structural data, and visualizing fundamental synthetic and catalytic pathways.

Core Structural Parameters of Aminophosphines
The geometry of aminophosphines is a key determinant of their reactivity and coordinating

ability. Theoretical studies, primarily employing Density Functional Theory (DFT), have provided

valuable insights into their structural parameters. Below is a compilation of representative bond

lengths and angles for various aminophosphine derivatives, derived from both computational

and experimental X-ray crystallographic studies.

Table 1: Selected Bond Lengths (Å) in Aminophosphine Derivatives
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Compound/
Fragment

P-N Bond
Length (Å)

P-C Bond
Length (Å)

N-C Bond
Length (Å)

Method Reference

N,N-
bis(dipheny
lphosphino)
-2,6-
dimethylani
line
Platinum
Complex

1.705, 1.720
1.803,
1.808, 1.807

- X-ray [2]

N,N-

bis(diphenylp

hosphino)-2,5

-

dimethylanilin

e Platinum

Complex

1.721
1.809, 1.801,

1.808
- X-ray [3]

PF2(NH2) 1.6384 - - X-ray [4]

cis-

[PdCl2(Ph2P

N(CH(CH3)P

h)

(CH2)2N(CH(

CH3)Ph)PPh

2)]

- - - X-ray [5]

| Aminophosphine-Tungsten(0) Complex (Deprotonated) | 1.66 (Mayer Bond Order) | - | - |

DFT |[4] |

Table 2: Selected Bond Angles (°) in Aminophosphine Derivatives
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Compound/
Fragment

P-N-P Angle
(°)

C-P-N
Angle (°)

P-N-C
Angle (°)

Method Reference

N,N-
bis(dipheny
lphosphino)
-2,6-
dimethylani
line
Platinum
Complex

99.73 - - X-ray [2]

N,N-

bis(diphenylp

hosphino)-2,5

-

dimethylanilin

e Platinum

Complex

- - - X-ray [3]

cis-

[PdCl2(Ph2P

N(CH(CH3)P

h)

(CH2)2N(CH(

CH3)Ph)PPh

2)]

- - - X-ray [6]

| Aminophosphine-Tungsten(0) Complex (Deprotonated) | - | - | - | DFT |[4] |

Methodologies for Structural and Electronic
Analysis
The theoretical investigation of aminophosphine structures predominantly relies on a set of

well-established computational and experimental techniques.
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Computational Protocol: Density Functional Theory
(DFT)
A standard computational protocol for studying aminophosphine structures involves the

following steps:

Geometry Optimization: The molecular structure is optimized to find its lowest energy

conformation. This is typically performed using Density Functional Theory (DFT), a quantum

mechanical modeling method. A widely used functional for this purpose is the Becke, 3-

parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[7][8]

Basis Set Selection: The choice of basis set determines the accuracy of the calculation.

Common basis sets for aminophosphine systems include Pople-style basis sets such as 6-

31G(d,p) or 6-311G(d,p), which provide a good balance between accuracy and

computational cost.[7][8] For systems containing heavy atoms, effective core potentials

(ECPs) like LANL2DZ may be employed.

Frequency Calculations: To confirm that the optimized geometry corresponds to a true

energy minimum, vibrational frequency calculations are performed. The absence of

imaginary frequencies indicates a stable structure.

Electronic Structure Analysis: Once the geometry is optimized, various electronic properties

can be calculated. Natural Bond Orbital (NBO) analysis is a powerful tool to investigate the

nature of the P-N bond, including charge distribution and orbital interactions.[4][9] This

analysis can reveal the extent of lone pair delocalization from the nitrogen to the phosphorus

atom, which influences the bond's character and reactivity.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the primary experimental method for determining the precise

three-dimensional structure of aminophosphines in the solid state.[10] The general workflow

is as follows:

Crystal Growth: High-quality single crystals of the aminophosphine compound are grown

from a suitable solvent.
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Data Collection: The crystal is mounted on a diffractometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is

recorded on a detector.[10]

Structure Solution and Refinement: The positions and intensities of the diffraction spots are

used to determine the unit cell dimensions and the arrangement of atoms within the crystal

lattice. This initial model is then refined to best fit the experimental data, yielding precise

bond lengths, bond angles, and other structural parameters.[10] The final structure is often

deposited in crystallographic databases like the Cambridge Structural Database (CSD) for

public access.[11][12]

Visualizing Key Processes
The following diagrams, generated using the Graphviz DOT language, illustrate a typical

synthetic route for aminophosphines and their application in a catalytic cycle.

Aniline Derivative

Reaction Mixture

Chlorodiphenylphosphine (2 equiv.)

Triethylamine (Et3N)

Anhydrous Solvent (e.g., THF)

N,N-bis(diphenylphosphino)aniline
Stirring at 0°C to RT

Triethylammonium Chloride

Click to download full resolution via product page

A general workflow for the synthesis of N,N-bis(diphenylphosphino)aniline derivatives.[2]
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Catalytic Cycle
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Ar-Pd(II)-X(L2)

Ar-X
Transmetalation
Ar-Pd(II)-Ar'(L2)

Ar'-B(OR)2
Base

Reductive Elimination

Ar-Ar'

Biaryl Product (Ar-Ar')

Aryl Halide (Ar-X) Arylboronic Acid/Ester
(Ar'-B(OR)2)

Click to download full resolution via product page

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction mediated by a
palladium-aminophosphine complex.

Conclusion
Theoretical studies, in conjunction with experimental validation, have been instrumental in

elucidating the intricate structural and electronic properties of aminophosphines. The

methodologies outlined in this guide provide a robust framework for researchers to investigate

these fascinating molecules. The continued application of these techniques will undoubtedly

pave the way for the rational design of novel aminophosphine ligands with tailored properties

for a wide range of applications, from advanced catalysis to the development of new

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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